tert-butyl2-(4-amino-2H-1,2,3-triazol-2-yl)acetate
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Overview
Description
- tert-butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate: , also known as BTTAA , is a chemical compound with the following molecular formula:
- It serves as a water-soluble ligand for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
- The compound contains a triazole ring, which is a five-membered heterocycle containing three nitrogen atoms. The tert-butyl group provides steric hindrance and stability.
C19H30N10O2
.Preparation Methods
Synthetic Routes:
Reaction Conditions: The synthesis typically involves copper-catalyzed click chemistry, where an azide and an alkyne react to form the triazole ring. Specific conditions may vary based on the synthetic route chosen.
Industrial Production: While BTTAA is not widely produced industrially, its water solubility and compatibility with biological systems make it valuable for research and applications.
Chemical Reactions Analysis
Reactions: BTTAA participates in click chemistry reactions, specifically the CuAAC reaction. It undergoes cycloaddition with azides to form triazole linkages.
Common Reagents and Conditions: Key reagents include copper(I) salts (such as copper sulfate), azides (e.g., sodium azide), and alkynes (e.g., terminal alkynes). The reaction is typically carried out in aqueous or organic solvents.
Major Products: The primary product is the triazole-linked BTTAA, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: BTTAA is used for bioconjugation, labeling, and imaging due to its water solubility and biocompatibility.
Biology: Researchers employ BTTAA for site-specific labeling of biomolecules, including proteins, nucleic acids, and carbohydrates.
Medicine: BTTAA-based probes enable targeted drug delivery and imaging in living systems.
Industry: While not directly used in large-scale industrial processes, BTTAA’s properties contribute to the development of novel materials and diagnostics.
Mechanism of Action
- BTTAA’s mechanism lies in its ability to form stable triazole linkages. It facilitates bioorthogonal reactions without interfering with cellular processes.
- Molecular targets and pathways depend on the specific application (e.g., protein labeling, drug delivery).
Comparison with Similar Compounds
Similar Compounds: Other water-soluble ligands for CuAAC include TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and BTTES (bis(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amine .
Uniqueness: BTTAA’s unique features include its water solubility, biocompatibility, and fast kinetics compared to TBTA.
Properties
Molecular Formula |
C8H14N4O2 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
tert-butyl 2-(4-aminotriazol-2-yl)acetate |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)5-12-10-4-6(9)11-12/h4H,5H2,1-3H3,(H2,9,11) |
InChI Key |
YBHKHDGKBNOIPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1N=CC(=N1)N |
Origin of Product |
United States |
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